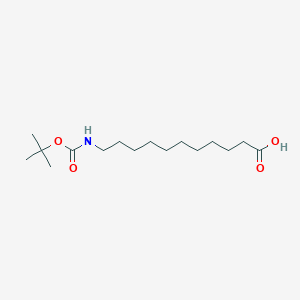

Boc-11-aminoundecanoic acid

Description

The exact mass of the compound 11-((tert-Butoxycarbonyl)amino)undecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTPZJBSQUULAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401054 | |

| Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10436-25-6 | |

| Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-((tert-butoxycarbonyl)amino)undecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-11-aminoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a bifunctional molecule widely utilized in the fields of medicinal chemistry, peptide synthesis, and drug development.[1][2] Its structure comprises a C11 alkyl chain, which provides a flexible spacer, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it an invaluable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental protocols and its application in PROTAC synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems, including reaction conditions, formulation, and pharmacokinetic profiling.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 10436-25-6 | [1][3][5][6] |

| Molecular Formula | C₁₆H₃₁NO₄ | [2][3][5][6] |

| Molecular Weight | 301.42 g/mol | [5][6][7] |

| Appearance | White to off-white solid/powder/crystal | [2][6][7] |

| Melting Point | 66-70 °C | [8] |

| Boiling Point (Predicted) | 441.9 ± 18.0 °C | [6][7] |

| Density (Predicted) | 1.006 ± 0.06 g/cm³ | [6][7] |

Solubility and Partitioning

| Property | Value | Source |

| Solubility | Soluble in methanol and other organic solvents. | [1][6] |

| pKa (Predicted, Carboxylic Acid) | 4.78 ± 0.10 | [6] |

| LogP (Predicted) | 4.1066 | [5] |

Spectroscopic and Purity Data

| Property | Value | Source |

| Purity | ≥95% to >98.0% (by Neutralization Titration or HPLC) | [2][8] |

| Storage | Recommended at 0-8 °C or -20°C, in a cool, dry place. | [2][3][7] |

| Infrared (IR) Spectrum | Conforms to structure | [8] |

| Nuclear Magnetic Resonance (NMR) Spectrum | Conforms to structure | [8] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination

Assessing the solubility of this compound in various solvents is essential for its use in synthesis and purification.

Methodology: Qualitative Assessment

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added incrementally with vigorous shaking or vortexing after each addition.

-

Observation: The compound is classified as soluble if a clear, homogenous solution is formed. If the compound does not dissolve, it is deemed insoluble in that solvent under the tested conditions.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group influences the charge state of the molecule at a given pH, which is critical for its reactivity and biological interactions.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

Application in PROTAC Synthesis

This compound is a commonly employed linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The 11-carbon chain of this linker provides the necessary flexibility and length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

The synthetic utility of this compound lies in its orthogonal protecting groups. The carboxylic acid can be activated and coupled to an amine-containing ligand for either the target protein or the E3 ligase. Subsequently, the Boc-protecting group on the amine can be removed under acidic conditions to reveal a free amine, which can then be coupled to the carboxylic acid of the other ligand.

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-11-aminoundecanoic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-11-aminoundecanoic acid is a bifunctional linker molecule increasingly utilized in the field of bioconjugation, particularly in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid connected by a long eleven-carbon alkyl chain, provides a versatile platform for covalently linking biomolecules. This guide delves into the core mechanism of action of this compound in bioconjugation, detailing the chemistry of its functional groups, its role as a flexible spacer, and the impact of its long alkyl chain on the physicochemical properties of the resulting bioconjugates. This document provides a comprehensive resource for researchers and drug development professionals, complete with experimental protocols and quantitative data to facilitate its effective implementation in their work.

Introduction

Bioconjugation, the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern drug development and biomedical research.[1][2] The choice of a linker molecule is critical, as it can significantly influence the stability, solubility, and biological activity of the final conjugate. This compound has emerged as a valuable tool in the bioconjugation toolbox due to its defined length, chemical handles, and hydrophobic nature.[3][] This guide will provide a detailed exploration of its mechanism of action in forming stable bioconjugates.

Core Chemistry of this compound

The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups: the Boc-protected amine and the carboxylic acid. This bifunctionality allows for a sequential and controlled conjugation strategy.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[5] Its primary function is to prevent the amine group from participating in unwanted side reactions during the conjugation process. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amine for subsequent conjugation steps.

Activation of the Carboxylic Acid for Amide Bond Formation

The terminal carboxylic acid is the primary reactive handle for conjugation to amine-containing biomolecules, such as the lysine residues on a protein. To facilitate the formation of a stable amide bond, the carboxylic acid must first be activated. This is typically achieved using carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[3][6] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine group of the biomolecule.

Mechanism of Action in a Bioconjugation Workflow

The use of this compound as a linker in bioconjugation typically follows a two-step process. This sequential approach allows for the controlled assembly of complex bioconjugates.

Step 1: Initial Amide Bond Formation

The first step involves the conjugation of the carboxylic acid of this compound to a primary amine on the first binding partner (e.g., a small molecule drug or a targeting ligand). This reaction is typically carried out in an organic solvent and utilizes standard amide coupling reagents.

Step 2: Boc Deprotection and Second Amide Bond Formation

Following the initial conjugation, the Boc protecting group is removed to expose the terminal amine. This newly liberated amine is then available for conjugation to the second binding partner (e.g., a protein, peptide, or another small molecule) which typically possesses an activated carboxylic acid or other amine-reactive functional group.

The Undecanoic Acid Chain: More Than Just a Spacer

The eleven-carbon alkyl chain of this compound serves as a long, flexible spacer, which is crucial for several reasons:

-

Steric Hindrance Mitigation: The long linker arm can overcome steric hindrance between the two conjugated molecules, allowing them to adopt their optimal conformations for biological activity.

-

Improved Physicochemical Properties: The hydrophobic nature of the alkyl chain can influence the solubility and aggregation propensity of the final bioconjugate.[7] In the context of PROTACs, the linker's composition and length are critical for achieving the necessary ternary complex formation between the target protein and the E3 ligase.

-

Enhanced Stability: The all-carbon backbone of the undecanoic acid chain is chemically robust and resistant to enzymatic cleavage, contributing to the in vivo stability of the bioconjugate.

Quantitative Data and Experimental Protocols

While the precise yields and optimal reaction conditions can vary depending on the specific biomolecules being conjugated, the following tables and protocols provide a general framework for the use of this compound.

Table of Reagents and Typical Reaction Conditions

| Reaction Step | Reagents | Typical Solvent | Typical Temperature | Typical Reaction Time | Notes |

| Carboxylic Acid Activation & Amide Coupling | EDC, NHS (or HOBt) | DMF, DCM | Room Temperature | 2-12 hours | Anhydrous conditions are recommended. The molar ratio of coupling agents to carboxylic acid is typically 1.1-1.5 equivalents. |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30-60 minutes | A scavenger such as triisopropylsilane (TIS) may be added to prevent side reactions. |

General Experimental Protocol for Conjugation to a Protein

Materials:

-

This compound

-

Protein with accessible lysine residues

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Size-exclusion chromatography column

Procedure:

-

Activation of this compound: Dissolve this compound, EDC, and NHS in anhydrous DMF. Stir at room temperature for 1 hour to form the NHS-ester.

-

Conjugation to Protein: Add the activated this compound solution to a solution of the protein in PBS. The molar ratio of the linker to the protein should be optimized, but a starting point of 10:1 to 20:1 is common. Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography.

-

Boc Deprotection (if required for subsequent conjugation): Lyophilize the purified conjugate. Dissolve the conjugate in a solution of TFA in DCM (e.g., 20-50% v/v). Stir at room temperature for 30 minutes.

-

Final Purification: Remove the TFA and DCM under a stream of nitrogen and purify the deprotected conjugate using size-exclusion chromatography.

Visualizing the Mechanism and Workflow

Diagrams of Signaling Pathways and Workflows

References

- 1. chemimpex.com [chemimpex.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound, 10436-25-6 | BroadPharm [broadpharm.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Applications of Boc-11-aminoundecanoic Acid in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a versatile bifunctional molecule that has become an indispensable tool in modern biochemistry and drug development. Its structure, featuring a long eleven-carbon alkyl chain, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc)-protected amine, provides a unique combination of hydrophobicity, flexibility, and orthogonal reactivity. This allows for its strategic incorporation into a wide array of biomolecular constructs, from synthetic peptides and sophisticated drug delivery systems to highly sensitive biosensors. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in leveraging its full potential.

Core Properties and Specifications

This compound is a white solid at room temperature with good solubility in various organic solvents.[1] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 10436-25-6 | [2] |

| Molecular Formula | C₁₆H₃₁NO₄ | [2] |

| Molecular Weight | 301.42 g/mol | [2] |

| Melting Point | 67-68 °C | [3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98.0% | [4] |

| Storage | 0-8 °C, sealed in a dry environment | [2] |

Key Applications in Biochemistry

The unique structural features of this compound underpin its utility in several key areas of biochemical research and development.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS).[5][6] this compound can be incorporated into a peptide sequence to introduce a long, flexible, and hydrophobic spacer. This is particularly advantageous in the synthesis of hydrophobic peptides, where the alkyl chain can help to disrupt aggregation and improve solubility.[5]

This protocol outlines a single coupling cycle for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

-

Boc-protected amino acid (e.g., this compound)

-

Peptide synthesis resin (e.g., Merrifield, PAM, or BHA resin)[3]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

HOBt (1-Hydroxybenzotriazole)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[3]

-

Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF to neutralize the protonated N-terminus.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

References

Boc-11-Aminoundecanoic Acid: A Versatile Linker and Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a bifunctional molecule that has emerged as a crucial building block in medicinal chemistry.[1][2] Its structure features a long, flexible eleven-carbon aliphatic chain, which is capped at one end by a carboxylic acid and at the other by an amine group protected by a tert-butyloxycarbonyl (Boc) group.[2][3][4] This unique architecture, combining a lipophilic spacer with orthogonal protecting groups, makes it an invaluable tool for synthesizing complex bioactive molecules, including peptides and Proteolysis Targeting Chimeras (PROTACs).[1][3][5][] The Boc group provides stable protection for the amine under various reaction conditions and can be readily removed under mild acidic conditions, while the carboxylic acid allows for straightforward coupling to amine-containing molecules.[2][3] These features enable its use in peptide synthesis, drug modification to enhance solubility and bioavailability, and bioconjugation.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in chemical synthesis.

| Property | Value | References |

| CAS Number | 10436-25-6 | [1][2][3] |

| Molecular Formula | C16H31NO4 | [1][3][4] |

| Molecular Weight | 301.4 g/mol | [1][3] |

| Appearance | White to almost white solid/powder | [1][4] |

| Melting Point | 67-68 °C | [4] |

| Solubility | Soluble in organic solvents like methanol. | [2][4] |

| Storage Conditions | 0-8 °C or -20°C; Store in a dry environment. | [1][3][4] |

| Purity | ≥ 95% or ≥ 98% depending on supplier. | [1][7] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [8] |

| Number of Rotatable Bonds | 14 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

Core Applications in Medicinal Chemistry

PROTAC Linker Synthesis

This compound is extensively used as a flexible, alkyl-based linker in the synthesis of PROTACs.[3][5][][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in orienting the two ends of the PROTAC for effective ternary complex formation. The undecanoic acid chain provides a long, flexible spacer that can span the distance between the target protein and the E3 ligase. For instance, it has been used in the synthesis of MS432, a potent and selective degrader of MEK1 and MEK2.[5][9]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound serves as a protected amino acid derivative.[1][2][] The Boc group protects the N-terminus while the carboxylic acid is activated for coupling to the free amine of the growing peptide chain, which is anchored to a solid support resin.[11][12] Its long aliphatic chain can be incorporated into peptides to introduce a flexible spacer, modify hydrophobicity, or act as a tether for conjugating other molecules like labels or drugs. The Boc/Bzl protection strategy is a foundational technique in SPPS, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups are cleaved with a stronger acid like HF at the end of the synthesis.[12][13]

Bioconjugation and Drug Delivery

The bifunctional nature of this compound makes it an effective tool for bioconjugation, where it is used to link biomolecules to other molecules or surfaces.[1] This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where a linker connects a potent cytotoxic payload to a monoclonal antibody. While specific examples for this exact linker in approved ADCs are less common than peptide linkers like Val-Cit, its properties are well-suited for this application.[14][15] Furthermore, it is used to modify drug molecules to improve their pharmacokinetic properties, such as solubility and bioavailability, contributing to the development of more effective therapeutics.[1]

Experimental Protocols

The following protocols are generalized procedures for the key reactions involving this compound. Researchers should adapt these methods based on the specific substrate, scale, and available laboratory equipment.

Protocol 1: General Amide Bond Formation (Solution Phase)

This protocol describes the coupling of the carboxylic acid of this compound to a primary or secondary amine using HATU as the coupling agent.

Materials:

-

This compound

-

Amine-containing substrate (1.0 equivalent)

-

HATU (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (N2 or Ar)

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) and the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.0 equivalents) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to obtain the desired amide.

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine, a common step in multi-step synthesis.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane (TIPS), optional)

-

Reaction vessel, magnetic stirrer

Procedure:

-

Dissolve the Boc-protected compound in DCM in a reaction vessel.

-

Prepare a deprotection solution, typically 20-50% TFA in DCM (v/v). If the substrate contains sensitive functional groups, add a scavenger like TIPS (2-5%) to the solution.

-

Add the TFA/DCM solution to the substrate solution.

-

Stir the reaction at room temperature for 30 minutes to 2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting amine is often obtained as a TFA salt. It can be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) or by using a non-nucleophilic base like DIPEA in the subsequent reaction.[12]

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its well-defined structure, featuring a long aliphatic chain and orthogonally protected functional groups, provides chemists with a reliable building block for a wide range of applications. From constructing sophisticated PROTACs that hijack cellular machinery to acting as a flexible spacer in peptide and drug conjugate synthesis, its utility is firmly established. The straightforward and well-understood protocols for its coupling and deprotection reactions further enhance its appeal to researchers in drug discovery and development, solidifying its role as a staple component in the synthesis of modern therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 10436-25-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 10436-25-6 | BroadPharm [broadpharm.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. Recent Advances in Peptide Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. Its widespread adoption is a testament to its reliability, ease of use, and favorable chemical properties. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental mechanism of action to detailed experimental protocols and its strategic role in complex synthetic endeavors.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily shield the nucleophilic and basic nature of primary and secondary amines, preventing them from engaging in unwanted side reactions.[1] This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), converting the amine into a less reactive carbamate.[2]

The utility of the Boc group is defined by a key set of characteristics:

-

Ease of Introduction: The Boc group can be readily introduced under mild conditions, often using (Boc)₂O in the presence of a base or even in aqueous solutions.[3]

-

Stability: The resulting N-Boc-carbamate is robust and stable under a wide array of synthetic conditions, including exposure to many nucleophiles, bases, and catalytic hydrogenation.[4] This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.

-

Facile and Selective Removal: The Boc group is prized for its acid lability.[5] It can be efficiently cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[6] This selective removal is crucial for multi-step syntheses.

Mechanism of Protection and Deprotection

Protection: The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7]

Deprotection: The acid-catalyzed deprotection is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[8] The formation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[9]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: Representative Conditions for Boc Protection of Primary Amines

| Substrate | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | (Boc)₂O, Triethylamine, Methanol/Water | 55 | 16 | 90-97 | [10] |

| Aniline | (Boc)₂O, Water/Acetone | Room Temp | 0.13 | 98 | [3] |

| Glycine Methyl Ester | (Boc)₂O, NaHCO₃, Dioxane/Water | Room Temp | 4 | >95 | [11] |

| Various Amines | (Boc)₂O, Iodine (catalytic), Solvent-free | Room Temp | 0.25-2 | 90-98 | [12] |

| Diverse Amines | (Boc)₂O, HFIP (solvent and catalyst) | Room Temp | 0.5-4 | 92-98 | [12] |

Table 2: Common Conditions for Boc Deprotection

| Substrate | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-benzylamine | 25% TFA in Dichloromethane | Room Temp | 2 | Not specified | [8] |

| N-Boc-indole | Oxalyl Chloride, Methanol | Room Temp | 1-4 | up to 90 | [13] |

| N-Boc-L-allo-End(Cbz)₂-OtBu | TFA, Water | Room Temp | 3 | Not specified | [14] |

| Various N-Boc derivatives | HCl in Ethyl Acetate | Room Temp | 0.5 | Not specified | [15] |

| N-Boc protected peptide-resin | 50% TFA in Dichloromethane | Room Temp | 0.5 | Not specified | [16] |

Experimental Protocols

The following are detailed, generalized protocols for the protection and deprotection of primary amines using the Boc group.

Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if starting from an amine salt)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), or a mixture with water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen solvent. If the amine is an ammonium salt, add a base such as triethylamine (1.1 equivalents) to liberate the free amine.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 equivalents) either as a solid in one portion or dissolved in a small amount of the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl, if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the removal of the Boc protecting group using TFA.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid dropwise to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive and volatile.

-

Neutralization: Dissolve the residue in an organic solvent and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be aware of CO₂ evolution.

-

Extraction: Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product will be the free amine. If the neutralization step is omitted, the amine will be isolated as its TFA salt.

Strategic Applications in Synthesis

The Boc group's unique stability profile makes it a cornerstone of modern synthetic strategy, particularly in the context of orthogonal protection schemes and solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategies

Orthogonal protection is a powerful strategy that employs multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[17] The Boc group is a key player in such strategies. For instance, it is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and to the hydrogenolysis conditions used to cleave the Cbz (carboxybenzyl) group.[2] This orthogonality allows for the selective deprotection and modification of different parts of a complex molecule, which is essential in drug development and the synthesis of natural products.[18]

Boc in Solid-Phase Peptide Synthesis (SPPS)

Historically, Boc chemistry was the foundation of Merrifield's Nobel Prize-winning solid-phase peptide synthesis.[6] In Boc-SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group. Each cycle of amino acid addition involves the deprotection of the Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid. While the use of the milder Fmoc strategy has become more prevalent, Boc-SPPS remains a valuable and sometimes preferred method, especially for the synthesis of "difficult" or aggregation-prone peptide sequences.[15]

Visualizing Workflows and Logical Relationships

To better illustrate the practical application and strategic considerations of the Boc protecting group, the following diagrams have been generated using Graphviz.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its favorable combination of stability, ease of introduction, and selective removal under acidic conditions has solidified its role in a vast array of synthetic applications, from the construction of complex pharmaceuticals to the assembly of peptides. A thorough understanding of its chemistry, reaction kinetics, and strategic implementation in orthogonal protection schemes is essential for any researcher, scientist, or drug development professional engaged in the art and science of chemical synthesis. The continued relevance of the Boc group, even in the age of milder alternatives, is a testament to its enduring utility and robustness.

References

- 1. benchchem.com [benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. fiveable.me [fiveable.me]

- 18. Protecting group - Wikipedia [en.wikipedia.org]

The Pivotal Role of Long-Chain Amino Acid Linkers in Targeted Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain amino acid linkers have emerged as a cornerstone in the design of sophisticated drug delivery systems, enabling the development of highly targeted and potent therapeutics. These molecular bridges, connecting a targeting moiety to a therapeutic payload, are critical in modulating the stability, solubility, pharmacokinetics, and efficacy of treatments. This in-depth guide explores the multifaceted uses of long-chain amino acid linkers in key therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), providing quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of Long-Chain Amino Acid Linkers

Long-chain amino acid linkers are integral to the function of several advanced therapeutic platforms. Their primary roles include:

-

Antibody-Drug Conjugates (ADCs): In ADCs, linkers connect a monoclonal antibody, which provides target specificity, to a potent cytotoxic payload. The linker's design is crucial for ensuring the ADC remains stable in circulation and releases the payload only upon reaching the target cancer cells[1][].

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to degrade specific disease-causing proteins[3]. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, and its length and flexibility are critical for the formation of a productive ternary complex[3][4].

-

Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides as targeting ligands to deliver cytotoxic drugs. The linker plays a key role in the circulation time and drug release at the target site[5].

-

Targeted Radionuclide Therapy: Long-chain linkers are also employed to attach radioisotopes to targeting molecules for cancer imaging and therapy. Cleavable linkers can help reduce radioactivity retention in non-target organs like the kidneys[6].

Quantitative Impact of Linker Properties on Efficacy

The length, composition, and hydrophobicity of long-chain amino acid linkers significantly influence the performance of the therapeutic agent.

PROTACs: Linker Length and Degradation Potency

In PROTACs, an optimal linker length is crucial for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unproductive complex with inefficient ubiquitination[4]. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics used to evaluate PROTAC efficacy.

| Target Protein | Linker Type | Linker Length (atoms/PEG units) | DC50 | Dmax (%) | Reference |

| Estrogen Receptor α (ERα) | Alkyl Chain | 9 atoms | >10 µM | ~50% | [3] |

| 12 atoms | ~5 µM | ~75% | [3] | ||

| 16 atoms | ~1 µM | ~95% | [3] | ||

| 19 atoms | ~5 µM | ~70% | [3] | ||

| 21 atoms | >10 µM | ~60% | [3] | ||

| TANK-binding kinase 1 (TBK1) | Alkyl/Ether Chain | < 12 atoms | No degradation | - | [7] |

| 21 atoms | 3 nM | 96% | [3][7] | ||

| 29 atoms | 292 nM | 76% | [3][7] | ||

| Bromodomain-containing protein 4 (BRD4) | PEG | 0 PEG units | < 0.5 µM | - | [7] |

| 1-2 PEG units | > 5 µM | - | [7] | ||

| 4-5 PEG units | < 0.5 µM | - | [7] |

ADCs: Linker Properties and Pharmacokinetics/Efficacy

In ADCs, the linker's properties, particularly its length and hydrophilicity, have a profound impact on the drug-to-antibody ratio (DAR), stability, pharmacokinetics (PK), and overall efficacy. Hydrophobic payloads can lead to ADC aggregation and rapid clearance, a problem that can be mitigated by using hydrophilic linkers like polyethylene glycol (PEG)[8][9].

| Linker Characteristic | Impact on ADC Properties | Representative Data | Reference |

| Linker Length (PEG) | Pharmacokinetics: Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life. | An ADC with a shorter PEG linker (SPP-DM1) showed faster clearance compared to one with a non-cleavable, more stable linker (MCC-DM1). | [10] |

| Efficacy: While longer linkers can improve in vivo performance, they may sometimes decrease in vitro potency. | A β-galactosidase-cleavable linker ADC showed a lower IC50 (8.8 pmol/L) compared to a Val-Cit linker ADC (14.3 pmol/L). | [11] | |

| Hydrophilicity | Stability: Increased hydrophobicity from the payload and linker can lead to destabilization of the antibody structure and increased aggregation. | A direct correlation was observed between increasing payload hydrophobicity and destabilization of the native mAb structure. | [8] |

| Drug-to-Antibody Ratio (DAR): Hydrophilic linkers can enable higher DARs without compromising ADC stability. | The use of hydrophilic linkers can mitigate aggregation issues associated with high DARs. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful design and synthesis of therapeutics employing long-chain amino acid linkers.

Synthesis of a Bifunctional Long-Chain Amino Acid Linker (Azide-PEG-NHS Ester)

This protocol describes the synthesis of a heterobifunctional PEG linker containing an azide for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

Materials:

-

α-Azido-ω-carboxy-PEG

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: Dissolve α-azido-ω-carboxy-PEG (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Azide-PEG-NHS ester.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

General Protocol for ADC Synthesis via Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-functionalized linker-payload

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column

Procedure:

-

Antibody Reduction: Dissolve the mAb in PBS. Add a 2-5 molar excess of TCEP to the antibody solution.

-

Incubate the reaction at 37 °C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Purification of Reduced Antibody: Remove excess TCEP by buffer exchange into PBS using a desalting column or tangential flow filtration.

-

Conjugation: Dissolve the maleimide-functionalized linker-payload in DMSO.

-

Add the linker-payload solution (typically 5-10 molar excess over the antibody) to the reduced antibody solution.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Quenching (Optional): Add an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to quench any unreacted maleimide groups.

-

Purification of ADC: Purify the ADC from unconjugated linker-payload and other small molecules using a SEC column.

-

Characterization:

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes the synthesis of a PROTAC by coupling a carboxylic acid-functionalized linker to an amine-containing E3 ligase ligand, followed by coupling to the target protein ligand.

Materials:

-

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

-

Carboxylic acid-functionalized long-chain amino acid linker

-

Target protein ligand with a suitable reactive handle (e.g., amine)

-

(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Reverse-phase HPLC for purification

Procedure:

-

Linker-E3 Ligase Ligand Coupling: Dissolve the amine-containing E3 ligase ligand (1 equivalent) and the carboxylic acid-functionalized linker (1.1 equivalents) in anhydrous DMF.

-

Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction at room temperature until the starting materials are consumed (monitor by LC-MS).

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the linker-E3 ligase ligand intermediate.

-

Coupling to Target Protein Ligand: Repeat the amide coupling procedure described in steps 1-6, using the linker-E3 ligase ligand intermediate and the target protein ligand.

-

Final Purification: Purify the final PROTAC product by reverse-phase HPLC.

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the complex biological processes and experimental workflows involved in the application of long-chain amino acid linkers.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General workflow for ADC development.

Caption: General workflow for PROTAC development.

Conclusion

Long-chain amino acid linkers are not merely passive spacers but are dynamic components that critically influence the therapeutic potential of targeted drug delivery systems. A deep understanding of their structure-activity relationships, coupled with robust synthetic and analytical methodologies, is essential for the rational design of next-generation ADCs, PROTACs, and other targeted therapies. The continued innovation in linker technology will undoubtedly pave the way for more effective and safer treatments for a wide range of diseases.

References

- 1. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Rise of Alkyl Chains: A Technical Guide to the Discovery and Synthesis of PROTACs with Alkyl Linkers

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed an exponential rise with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] While the warhead and E3 ligase ligand dictate target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC.[4][5] This technical guide delves into the discovery and synthesis of PROTACs employing alkyl chain linkers, a class of linkers experiencing a resurgence due to their favorable physicochemical properties. We will explore their synthesis, impact on degradation activity, and the experimental workflows for their characterization.

The PROTAC Mechanism of Action: A Signaling Cascade

PROTACs function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[6][7][8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[8]

Caption: The PROTAC-mediated protein degradation pathway.

The Role of Alkyl Linkers in PROTAC Design

While early PROTAC design heavily featured polyethylene glycol (PEG) linkers for their hydrophilicity and tunability, alkyl chains have garnered renewed interest.[4][9] Alkyl linkers, composed of saturated hydrocarbon chains, offer several advantages:

-

Improved Membrane Permeability: By reducing the polar surface area and hydrogen bond acceptors compared to PEG linkers, alkyl chains can enhance passive diffusion across cell membranes, leading to better bioavailability.

-

Metabolic Stability: The carbon-carbon bonds of alkyl chains are generally more resistant to metabolic cleavage than the ether bonds in PEG linkers.

-

Synthetic Tractability: The synthesis of alkyl linkers is often straightforward and cost-effective.[4]

However, the increased hydrophobicity of alkyl linkers can sometimes lead to reduced aqueous solubility and non-specific binding. Therefore, careful optimization of the linker length and composition is crucial.

Quantitative Analysis of Alkyl Linker Impact on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the alkyl linker is a critical parameter that influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), thereby impacting both DC50 and Dmax values.[9][10]

Below are tables summarizing the structure-activity relationship (SAR) for PROTACs targeting BRD4 and TBK1, where the primary variable is the alkyl or alkyl/ether linker length.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [4][11]

| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| TBK1 Degrader 1 | < 12 | No Degradation | - |

| TBK1 Degrader 2 | 21 | 3 | 96 |

| TBK1 Degrader 3 | 29 | 292 | 76 |

Table 2: Impact of Linker Composition and Length on BRD4 Degradation [1][12]

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC 27 | Piperazine-containing | 100-1000 | ~60 |

| PROTAC 28 | Piperazine-containing | 100-1000 | ~70 |

| PROTAC 29 | Piperazine-containing | 100-1000 | ~50 |

| PROTAC 32 | Alkyl/Ether | >1000 | <20 |

| PROTAC 34 | Piperazine-containing | 60 | ~90 |

| dBET6 | Alkyl/PEG | 18 | >90 |

These data clearly demonstrate that there is an optimal linker length for achieving maximal degradation, and even small changes in the linker can significantly impact potency.

Experimental Protocols for Synthesis and Characterization

The synthesis of PROTACs with alkyl linkers typically involves standard organic chemistry reactions. The general workflow for developing and evaluating these degraders is a multi-step process.

General Experimental Workflow

The discovery and development of a novel PROTAC is an iterative process that involves design, chemical synthesis, and biological evaluation.

Caption: A typical experimental workflow for PROTAC development.

Synthesis of PROTACs with Alkyl Linkers

A common strategy for synthesizing PROTACs with alkyl linkers is through amide bond formation or nucleophilic substitution (SN2) reactions.

Protocol 1: Synthesis via Amide Coupling [13]

This protocol describes the coupling of a carboxylic acid-terminated alkyl linker to an amine-functionalized warhead or E3 ligase ligand.

-

Materials:

-

Amine-functionalized warhead/E3 ligase ligand (1.0 eq)

-

Carboxylic acid-terminated alkyl linker (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the amine-functionalized warhead/E3 ligase ligand and the carboxylic acid-terminated alkyl linker in anhydrous DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

-

Repeat the amide coupling procedure to attach the second ligand to the other end of the linker.

-

Purify the final PROTAC using preparative HPLC.

-

Protocol 2: Synthesis via SN2 Reaction with Alkyl Halides [14][15][16]

This protocol describes the reaction of a nucleophilic amine or alcohol on the warhead/E3 ligase ligand with an alkyl dihalide linker.

-

Materials:

-

Amine or alcohol-functionalized warhead/E3 ligase ligand (1.0 eq)

-

Alkyl dihalide (e.g., dibromoalkane) (1.2 eq)

-

Base (e.g., K2CO3 or DIPEA) (2.0-3.0 eq)

-

Anhydrous DMF or acetonitrile

-

-

Procedure:

-

Dissolve the amine or alcohol-functionalized ligand in anhydrous DMF or acetonitrile.

-

Add the base and stir for 30 minutes at room temperature.

-

Add the alkyl dihalide and stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup as described in Protocol 1.

-

Purify the mono-alkylated intermediate by flash column chromatography.

-

React the intermediate with the second ligand using similar SN2 conditions.

-

Purify the final PROTAC using preparative HPLC.

-

Characterization of PROTACs

Protocol 3: Western Blot for Protein Degradation [17][18]

This is the most common assay to quantify the degradation of the target protein.

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the percentage of protein degradation and calculate DC50 and Dmax values.

-

Protocol 4: Ternary Complex Formation Assays

Assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of the PROTAC to its target protein and the E3 ligase, and to assess the cooperativity of ternary complex formation.[9]

Conclusion

PROTACs with alkyl chain linkers represent a promising strategy in targeted protein degradation. Their enhanced cell permeability and metabolic stability offer significant advantages in drug development. However, the optimal linker length and composition must be empirically determined for each target and E3 ligase pair. The synthetic and analytical protocols outlined in this guide provide a framework for the rational design and evaluation of these next-generation therapeutics. As our understanding of the intricate interplay between the linker and the ternary complex deepens, the design of highly potent and selective PROTACs with tailored pharmacokinetic properties will become increasingly achievable.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. journal.r-project.org [journal.r-project.org]

- 7. researchgate.net [researchgate.net]

- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. webassign.net [webassign.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 18. medium.com [medium.com]

Boc-11-Aminoundecanoic Acid for Self-Assembled Monolayer Formation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) provide a versatile platform for modifying surfaces with molecular precision, enabling advancements in fields ranging from electronics to biomedicine. This technical guide focuses on the application of Boc-11-aminoundecanoic acid in the formation of SAMs, a topic of growing interest for researchers, scientists, and drug development professionals. This compound, with its long alkyl chain, terminal carboxylic acid, and protected amine functional group, offers a unique molecular architecture for creating well-defined and functionalized surfaces. This document provides a comprehensive overview of the principles, experimental protocols, characterization techniques, and potential applications of this compound SAMs in drug development and biomedical research.

Introduction to this compound and Self-Assembled Monolayers

This compound is a derivative of 11-aminoundecanoic acid where the terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group.[][2] This protection strategy is common in peptide synthesis and allows for selective chemical modifications.[2] The molecule possesses a long eleven-carbon alkyl chain that facilitates the formation of ordered, crystalline-like structures on various substrates through van der Waals interactions. The terminal carboxylic acid group can serve as an anchor to metal oxide surfaces, while the Boc-protected amine offers a latent functional group that can be deprotected to expose a reactive primary amine for subsequent bio-conjugation.

Self-assembled monolayers are ordered molecular assemblies that form spontaneously upon the immersion of a substrate into a solution containing an active surfactant.[3] The formation of stable and well-ordered SAMs is driven by the chemical affinity of a specific "head group" of the surfactant molecule to the substrate and the intermolecular interactions between the surfactant molecules. Carboxylic acids are a promising class of organic compounds for monolayer formation on various substrates.[3]

The ability to tailor surface properties at the molecular level makes SAMs of particular interest in drug development for applications such as:

-

Biosensors: Creating biocompatible and specific recognition surfaces for detecting biomolecules.[3][4]

-

Cell Adhesion Studies: Presenting controlled densities of ligands to study cell-surface interactions.[5][6]

-

Drug Delivery Systems: Functionalizing nanoparticles or implant surfaces for controlled drug release.[7][8]

Experimental Protocols for SAM Formation

Detailed experimental protocols for the formation of SAMs using this compound are not extensively reported in the scientific literature. Therefore, the following protocols are adapted from established methods for structurally similar molecules, such as 11-mercaptoundecanoic acid (for gold substrates) and other long-chain carboxylic acids (for silicon oxide substrates). Researchers should consider these as starting points and optimize the conditions for their specific application.

SAM Formation on Gold Substrates

For gold surfaces, the carboxylic acid group of this compound is not the primary binding moiety. While direct adsorption of carboxylic acids on gold can occur, it is generally weaker than the chemisorption of thiols. A common strategy involves modifying the molecule to include a thiol group or utilizing the amine group after deprotection for binding. However, for the purpose of this guide, we will outline a general procedure for the direct assembly of the carboxylic acid on gold, which may result in a physisorbed or weakly chemisorbed layer. A more robust approach would involve synthesizing a thiol-derivatized version of the molecule.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

This compound

-

Absolute ethanol (200 proof)

-

Ultrapure water (18.2 MΩ·cm)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with ultrapure water and then with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Place the cleaned gold substrate in a clean glass vial.

-

Immerse the substrate in the this compound solution.

-

Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution using tweezers.

-

Rinse the surface thoroughly with fresh absolute ethanol to remove non-specifically adsorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination.

-

SAM Formation on Silicon Oxide (SiO₂) Substrates

The carboxylic acid headgroup of this compound can form a stable bond with the native oxide layer of silicon wafers.

Materials:

-

Silicon wafers (with native oxide layer)

-

This compound

-

Toluene or chloroform (anhydrous)

-

Acetone (spectroscopic grade)

-

Isopropanol (spectroscopic grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

-

Oven

Procedure:

-

Substrate Cleaning:

-

Sonicate the silicon wafer in acetone, followed by isopropanol, and finally ultrapure water for 10-15 minutes each.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

For a more rigorous cleaning, an oxygen plasma treatment or a piranha solution clean (with the same precautions as for gold) can be used.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in an anhydrous solvent such as toluene or chloroform.

-

-

Self-Assembly:

-

Place the cleaned silicon wafer in a clean glass vial.

-

Immerse the substrate in the this compound solution.

-

Seal the vial and leave it for 24-48 hours at room temperature for the self-assembly to occur.

-

-

Rinsing and Drying:

-

Remove the wafer from the solution and rinse it with fresh anhydrous solvent to remove unbound molecules.

-

Dry the wafer under a stream of nitrogen.

-

-

Annealing (Optional but Recommended):

-

To improve the quality and stability of the monolayer, anneal the coated substrate in an oven at 100-120°C for 1-2 hours.

-

Quantitative Data Summary

| Property | Gold Substrate (Expected) | Silicon Oxide Substrate (Expected) | Characterization Technique |

| Water Contact Angle (Advancing) | 60° - 80° | 65° - 85° | Contact Angle Goniometry |

| Monolayer Thickness | 1.2 - 1.8 nm | 1.3 - 2.0 nm | Ellipsometry, AFM |

| Surface Coverage | 3.5 - 4.5 x 10¹⁴ molecules/cm² | 3.0 - 4.0 x 10¹⁴ molecules/cm² | XPS, Electrochemical Methods |

Note: The actual values will depend on the cleanliness of the substrate, the purity of the compound, and the specific conditions of the self-assembly process.

Characterization of this compound SAMs

A combination of surface-sensitive techniques is necessary to confirm the formation and quality of the SAM.

-

Contact Angle Goniometry: This technique measures the wettability of the surface. A change in the water contact angle before and after the SAM formation indicates a change in the surface chemistry. For a Boc-terminated surface, an increase in hydrophobicity is expected compared to the clean substrate.

-

Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the monolayer with sub-nanometer resolution.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface. It can confirm the presence of carbon, nitrogen, and oxygen from the this compound molecule and can also be used to estimate the surface coverage.

-

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can provide topographical information about the SAM surface. It can be used to assess the homogeneity of the monolayer and identify any defects or aggregates.[9][10]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for SAM formation and a hypothetical signaling pathway that could be studied using these functionalized surfaces.

References

- 2. chemimpex.com [chemimpex.com]

- 3. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fabrication of dynamic self-assembled monolayers for cell migration and adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug delivery from gold and titanium surfaces using self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advanced drug delivery via self-assembled monolayer-coated nanoparticles [aimspress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Coupling Boc-11-aminoundecanoic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the coupling of Boc-11-aminoundecanoic acid to a resin-bound peptide in a standard solid-phase peptide synthesis (SPPS) workflow. The Boc (tert-butyloxycarbonyl) strategy is a foundational method in peptide synthesis, relying on the acid-labile Boc group for Nα-protection.[1][2][3] Achieving high coupling efficiency at each step is critical to minimize the formation of deletion sequences and ensure the purity of the final peptide.[4][5]

Introduction

This compound is a long-chain amino acid derivative commonly used as a linker or spacer in the design of peptides and other bioactive molecules. Its incorporation can influence the molecule's solubility, flexibility, and pharmacokinetic properties. The following protocols outline the chemical activation and coupling of this building block to a free amine on a solid support.

Key Experimental Protocols

Materials

-

Resin: Appropriate resin for Boc-SPPS (e.g., Merrifield, PAM, or MBHA resin) with a free N-terminal amine.[1][6]

-

This compound

-

Coupling Reagents:

-

Solvents:

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Isopropyl Alcohol (IPA)

-

-